![molecular formula C21H29N3O2S B3854883 N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine](/img/structure/B3854883.png)
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine
Overview
Description
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine is a complex organic compound that features an imidazole ring substituted with benzyl, ethylsulfonyl, and dicyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde, an amine, and a nitrile under acidic conditions.
Substitution Reactions: The benzyl and ethylsulfonyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine undergoes various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products
Sulfone Derivatives: Formed through oxidation of the ethylsulfonyl group.
Imidazoline Derivatives: Formed through reduction of the imidazole ring.
Substituted Benzyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties and biological activity.
Biological Research: Used as a probe to study enzyme interactions and receptor binding due to its imidazole core.
Industrial Applications: Potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: The compound can influence various biochemical pathways by altering the activity of key enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-ethylmethanamine
- N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-propylmethanamine
Uniqueness
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of both benzyl and ethylsulfonyl groups enhances its potential for diverse chemical reactions and biological interactions .
Properties
IUPAC Name |
N-[(3-benzyl-2-ethylsulfonylimidazol-4-yl)methyl]-1,1-dicyclopropyl-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-3-27(25,26)21-22-13-19(24(21)14-16-7-5-4-6-8-16)15-23(2)20(17-9-10-17)18-11-12-18/h4-8,13,17-18,20H,3,9-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDOHYZVXZDASPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2)CN(C)C(C3CC3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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